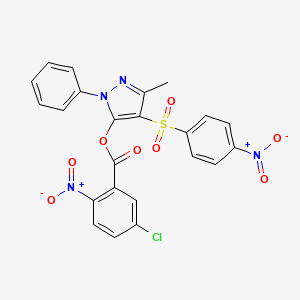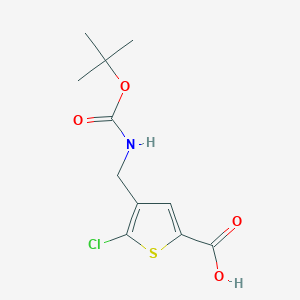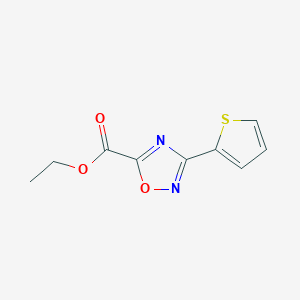![molecular formula C11H19NO4 B3013818 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid CAS No. 2167195-25-5](/img/structure/B3013818.png)
2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid is a derivative of azetidine, a four-membered nitrogen-containing ring. This structure is of interest due to its presence in various biologically active compounds and its utility in organic synthesis. The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis.
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For instance, the paper titled "Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate" describes the synthesis of a heterocyclic amino acid via a [3+2] cycloaddition reaction. This method could potentially be adapted for the synthesis of this compound by modifying the reaction conditions or starting materials to incorporate the acetic acid moiety .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex due to the possibility of different conformations and polymorphs. The paper "Polymorphic transition due to grinding: the case of 3-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,2-oxazole-4-carboxylic acid" provides insight into the polymorphic transitions that can occur in these compounds. It discusses how grinding can induce a transition from a metastable polymorph to a more stable one, which is relevant for understanding the molecular structure of this compound .
Chemical Reactions Analysis
Azetidine derivatives can undergo various chemical reactions, including cycloadditions, as mentioned in the synthesis of related compounds. The tert-butoxycarbonyl group can be removed under acidic conditions, which is a common step in peptide synthesis. The reactivity of the azetidine ring and the acetic acid moiety would also influence the types of chemical reactions that this compound can participate in.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound is likely to be a solid at room temperature based on the properties of similar compounds. The presence of the tert-butoxycarbonyl group suggests that it would be relatively non-polar and thus have limited solubility in water. The compound's melting point, boiling point, and solubility would be influenced by the presence of the azetidine ring and the acetic acid moiety.
Aplicaciones Científicas De Investigación
Synthesis of Electrophilic Building Blocks
The chemical 2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid has been utilized in the synthesis of electrophilic building blocks for creating enantiomerically pure compounds. This process involves acetalization with amino or hydroxy-carboxylic acids, leading to the production of various chiral derivatives of pyruvic acid and other organic compounds (Zimmermann & Seebach, 1987).
Synthesis of Heterocyclic Amino Acid
A key application is the synthesis of novel heterocyclic amino acids. The compound has been used to create derivatives like methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate, a functionalized heterocyclic amino acid, confirmed through various spectroscopic methods (Dzedulionytė et al., 2021).
Development of Peptide Derivatives
This chemical plays a crucial role in the C-alkylation of peptides. It has been used to prepare protected peptide methyl esters with a central aminomalonate or (amino)(cyano)acetate residue. These peptides show potential in the creation of novel peptide-based therapeutics and research into the modification of peptide backbones (Matt & Seebach, 1998).
Role in Fluorescent Amino Acid Derivative Synthesis
Another significant application is in the synthesis of fluorescent amino acid derivatives. A method has been developed using this compound to create N-[(tert-butoxy)carbonyl]-3-[2-(1H-indol-3-yl)benzoxazol-5-yl]-L-alanine methyl ester, a compound with high fluorescence quantum yield, illustrating new avenues for the synthesis of amino acid derivatives with desirable photophysical properties (Guzow et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of the compound “2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid” is currently unknown. This compound is a derivative of azetidine, which is a class of organic compounds that have been studied for their potential biological activities . .
Mode of Action
It contains a tert-butoxycarbonyl (boc) group, which is commonly used as a protecting group in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the BOC group can be accomplished with strong acids .
Propiedades
IUPAC Name |
2-[2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(5-9(13)14)6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVQRDMZEJXDTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)


![3-(3,4-dimethoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B3013741.png)



![5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine](/img/structure/B3013748.png)




![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3013756.png)